molecular formula C17H19N3O3S2 B11375476 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide

Cat. No.: B11375476
M. Wt: 377.5 g/mol
InChI Key: ASAMSOZESGAEIM-UHFFFAOYSA-N
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Description

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate benzofuran derivatives under controlled conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms in the benzofuran ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran ring.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . In anticancer applications, it may interfere with the replication of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide is unique due to its combination of the thiadiazole and benzofuran moieties, which confer distinct biological activities and chemical properties. This combination allows it to interact with a broader range of molecular targets compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H19N3O3S2/c1-3-4-7-24-17-20-19-16(25-17)18-15(21)8-11-10-23-14-6-5-12(22-2)9-13(11)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,21)

InChI Key

ASAMSOZESGAEIM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

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